Uplarafenib -

Uplarafenib

Catalog Number: EVT-8703243
CAS Number:
Molecular Formula: C22H21F3N4O4S
Molecular Weight: 494.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Uplarafenib is a small molecule compound that has garnered attention for its potential therapeutic applications, particularly in oncology. It is classified as a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting the BRAF protein. This pathway is crucial for cell signaling and growth, and its dysregulation is commonly associated with various cancers, including melanoma.

Source

Uplarafenib was developed by the pharmaceutical company Blueprint Medicines Corporation. The compound has been investigated in clinical trials for its efficacy in treating patients with specific genetic mutations in tumors, particularly those with BRAF V600E mutations.

Classification

Uplarafenib falls under the category of targeted cancer therapies. It specifically targets the BRAF protein, which plays a significant role in the MAPK signaling pathway. By inhibiting this pathway, Uplarafenib aims to disrupt the proliferation of cancer cells that rely on this signaling for growth and survival.

Synthesis Analysis

Methods

The synthesis of Uplarafenib involves several chemical reactions that are designed to create a complex organic molecule with high specificity for its target. The synthetic route typically includes:

  1. Formation of Key Intermediates: The synthesis begins with simpler organic compounds that undergo various reactions such as alkylation and cyclization to form key intermediates.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions, often involving palladium-catalyzed cross-coupling techniques to form the core structure of Uplarafenib.
  3. Final Modifications: The final steps involve functional group modifications to enhance potency and selectivity towards the BRAF protein.

Technical details regarding specific reagents, conditions (such as temperature and pressure), and yields are crucial for replicating the synthesis but are generally proprietary information held by the developing company.

Molecular Structure Analysis

Structure

Uplarafenib's molecular structure is characterized by a complex arrangement of carbon, nitrogen, oxygen, and sulfur atoms. Its chemical formula can be represented as C₁₈H₁₈F₃N₃O₂S. The compound features multiple functional groups that contribute to its binding affinity for the BRAF protein.

Data

  • Molecular Weight: Approximately 397.4 g/mol
  • Chemical Structure: The compound contains a central aromatic system linked to various substituents that are essential for its biological activity.
Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing Uplarafenib can be categorized into several types:

  1. Nucleophilic Substitution Reactions: These reactions are critical for introducing various functional groups into the molecular structure.
  2. Cyclization Reactions: Cyclization helps in forming rings within the molecular framework, which is vital for maintaining structural integrity and biological activity.
  3. Oxidation-Reduction Reactions: These reactions may be employed to modify oxidation states of certain functional groups to enhance solubility or reactivity.

Technical details about reaction conditions such as solvents used, catalysts, and reaction times are essential for optimizing yields and purity.

Mechanism of Action

Process

Uplarafenib exerts its therapeutic effects through selective inhibition of mutated BRAF proteins in cancer cells. The mechanism involves:

  1. Binding Affinity: Uplarafenib binds specifically to the ATP-binding site of mutant BRAF proteins.
  2. Inhibition of Signal Transduction: By occupying this site, Uplarafenib prevents phosphorylation events necessary for downstream MAPK signaling.
  3. Induction of Apoptosis: The disruption of these signals leads to reduced cell proliferation and can induce apoptosis in tumor cells dependent on BRAF signaling.

Data

Clinical studies have shown that patients with tumors harboring BRAF V600E mutations exhibit improved outcomes when treated with Uplarafenib compared to standard therapies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Uplarafenib is usually presented as a white to off-white solid.
  • Solubility: It has moderate solubility in organic solvents and low solubility in water, which influences formulation strategies for drug delivery.

Chemical Properties

  • Stability: Uplarafenib is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • pKa Values: Understanding the pKa values is crucial for predicting solubility and permeability characteristics relevant to pharmacokinetics.

Relevant analyses include stability studies under various environmental conditions and solubility profiles in different solvents.

Applications

Scientific Uses

Uplarafenib is primarily investigated for its use in treating cancers associated with BRAF mutations, such as:

  1. Melanoma: Clinical trials have demonstrated efficacy in patients with advanced melanoma.
  2. Thyroid Cancer: Research is ongoing into its effectiveness against thyroid cancers with similar genetic alterations.
  3. Other Malignancies: Potential applications are being explored in other tumor types harboring BRAF mutations.

Properties

Product Name

Uplarafenib

IUPAC Name

N-[2,4,5-trifluoro-3-(3-morpholin-4-ylquinoxaline-6-carbonyl)phenyl]propane-1-sulfonamide

Molecular Formula

C22H21F3N4O4S

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C22H21F3N4O4S/c1-2-9-34(31,32)28-17-11-14(23)20(24)19(21(17)25)22(30)13-3-4-15-16(10-13)27-18(12-26-15)29-5-7-33-8-6-29/h3-4,10-12,28H,2,5-9H2,1H3

InChI Key

HAYBWDINAFTFCJ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=CC(=C(C(=C1F)C(=O)C2=CC3=NC(=CN=C3C=C2)N4CCOCC4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.